1,2-Ethylenediphosphonic acid
Description
Significance and Context of Diphosphonic Acids in Chemical Science
Diphosphonic acids are a class of organophosphorus compounds characterized by the presence of two phosphonic acid [-P(O)(OH)₂] groups. Their significance in chemical science stems from a combination of their structural features and versatile chemical properties. The phosphonic acid moiety is analogous in some respects to the phosphate (B84403) group found in many biological molecules, which drives some of its applications in biochemistry. A key feature of diphosphonic acids is their strong ability to coordinate with metal ions. science.govbeilstein-journals.org The oxygen atoms of the phosphonic acid group can act as ligands, forming stable complexes with a wide range of metal ions, particularly those in the +2, +3, and +4 oxidation states. science.gov This chelating ability makes them valuable in various fields.
In materials science, diphosphonic acids serve as crucial building blocks for the synthesis of new materials. They are particularly important in the creation of metal-organic frameworks (MOFs) and coordination polymers. beilstein-journals.org In these structures, the diphosphonic acid acts as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. acs.org The choice of the organic backbone of the diphosphonic acid influences the geometry and properties of the resulting framework. Furthermore, their ability to bind to metal oxide surfaces makes them effective for surface modification applications. nanoporation.eumatrix-bio.com
The general properties of phosphonic acids, and by extension diphosphonic acids, are summarized in the table below.
| Property | Description |
| Acidity | Phosphonic acids are polyprotic acids, with the first pKa being significantly lower (more acidic) than corresponding carboxylic acids. mdpi.com |
| Coordination | The three oxygen atoms (one P=O and two P-OH) can engage in coordination or iono-covalent bonds with metal centers. beilstein-journals.org |
| Polarity | The phosphonic acid group is highly polar and can be ionized in water, which can increase the water solubility of organic compounds. nih.gov |
| Stability | The P-C bond is chemically stable, resisting cleavage under harsh conditions like strong acids or bases. |
These fundamental properties underpin the widespread use of diphosphonic acids in academic research and various industrial applications.
Historical Perspective of 1,2-Ethylenediphosphonic Acid Research
The study of organophosphorus compounds, including phosphonic acids, gained significant momentum throughout the 20th century. Research into compounds with multiple phosphonic acid groups, like diphosphonic acids, followed as chemists explored their enhanced metal-chelating properties. Derivatives of methylenediphosphonic acid, for instance, were investigated for their biological activities. science.gov The synthesis of hypodiphosphoric acid, which contains a P-P bond, dates back to 1877, indicating early interest in molecules with multiple phosphorus centers. mdpi.com
Research specifically identifying this compound as a subject of study appears in later literature, particularly in the context of coordination chemistry and materials science. For example, studies in the early 2000s detailed the reaction of this compound with various transition metals under hydrothermal conditions to create novel inorganic-organic framework structures. acs.org This indicates that while the compound itself may have been synthesized earlier, its detailed investigation and application in advanced materials is a more recent development.
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is primarily focused on its application as a molecular building block and surface modification agent, leveraging its compact structure and strong metal-binding capabilities. nextbiomotif.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs): A significant area of research involves the use of this compound as a linker molecule in the synthesis of coordination polymers and MOFs. beilstein-journals.org Its bidentate phosphonate (B1237965) groups can bridge metal centers, creating diverse structural arrangements. For instance, reactions with transition metals like cobalt, nickel, and manganese have yielded pillared layered structures and one-dimensional chain structures with interesting magnetic properties. acs.org The rigidity and defined length of the ethylene (B1197577) backbone in this compound provide a degree of predictability in the assembly of these frameworks.
Surface Modification and Nanomaterials: Phosphonic acids are known to form stable, ordered monolayers on various metal oxide surfaces. mdpi.commdpi.com This has led to the use of this compound in surface modification. nanoporation.eumatrix-bio.com In the field of nanomaterials, phosphonic acids are used as capping agents to stabilize colloidal solutions of nanocrystals, such as quantum dots (QDs). nih.gov While many studies use long-chain alkylphosphonic acids for this purpose, the fundamental interaction is the binding of the phosphonic acid group to the nanoparticle surface. The bidentate nature of this compound could offer unique binding geometries on nanoparticle surfaces.
Emerging Applications: The fundamental properties of this compound continue to be explored in new contexts. Its role as a chelating agent is a core feature, making it a powerful tool in various chemical systems. polycil.co.uk Its use in biochemical experiments and as a starting material in organic synthesis is also noted. cymitquimica.com As the drive for new functional materials continues, the use of simple, versatile building blocks like this compound is expected to expand into areas such as catalysis, sensing, and advanced electronics.
A summary of recent research applications is presented in the table below.
| Research Area | Application of this compound | Example Finding |
| Coordination Polymers | Organic linker to connect metal ions | Formation of pillared layered structures with cobalt and nickel, exhibiting antiferromagnetic behavior. acs.org |
| Materials Science | Metal complexation and bridging ligand | Used to form inorganic-organic hybrid materials with tunable properties. nextbiomotif.com |
| Surface Science | Surface modification of metal oxides | Forms self-assembled monolayers, altering surface properties. nanoporation.eumatrix-bio.com |
| Organic Synthesis | Reagent in biochemical and organic synthesis | An organophosphorus compound used for experimental research. cymitquimica.com |
The ongoing exploration of this compound in academic research highlights its versatility and continuing importance in the development of new materials and chemical processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phosphonoethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLPCAKKYOLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210391 | |
| Record name | Phosphonic acid, 1,2-ethanediylbis- | |
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Molecular Weight |
190.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-31-9 | |
| Record name | Ethylenediphosphonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Phosphonic acid, 1,2-ethanediylbis- | |
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| Record name | 1,2-Ethylenediphosphonic acid | |
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| Record name | Phosphonic acid, 1,2-ethanediylbis- | |
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| Record name | 1,2-Ethylenediphosphonic Acid | |
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Synthesis and Derivatization Methodologies for 1,2 Ethylenediphosphonic Acid
Established Synthetic Pathways for 1,2-Ethylenediphosphonic Acid
Several synthetic routes have been historically established for the production of this compound. These methods often involve the creation of an ester intermediate, which is subsequently hydrolyzed, or the direct addition of phosphorus-containing reagents across a carbon-carbon double or triple bond.
Hydrolysis of Esters of Ethylenediphosphonic Acid
A prominent method for preparing this compound involves the hydrolysis of its corresponding esters, such as the tetraethyl ester of ethylenediphosphonic acid. google.com This process, known as dealkylation, is a common and widely applied final step in phosphonate (B1237965) synthesis. nih.govbeilstein-journals.org The hydrolysis is typically achieved by heating the ester in the presence of a strong acid, like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). google.comnih.gov
The reaction is essentially the reverse of esterification. libretexts.orgyoutube.com Water, supplied by the aqueous acid solution, acts to split the ester linkage, yielding the carboxylic acid and the corresponding alcohol. libretexts.orgchemguide.co.uk To ensure the reaction proceeds to completion, a large excess of water is typically used, driving the equilibrium toward the final acid product. chemguide.co.ukcommonorganicchemistry.com While the reaction can be catalyzed by either acids or bases, acidic hydrolysis is a standard procedure for isolating the phosphonic acid itself. libretexts.org
A specific example of this pathway starts with the reaction of β-chloroethyl-phosphonic acid diethyl ester with potassium diethyl phosphite (B83602) to produce the tetraethyl ester of ethylenediphosphonic acid. This intermediate is then hydrolyzed with concentrated hydrochloric acid to yield the desired this compound. google.com
Reaction of Phosphorous Acid with Alkynes
A more direct and atom-economical route to this compound involves the reaction of phosphorous acid (H₃PO₃) directly with alkynes. google.comnih.gov In the case of the parent compound, the alkyne used is ethyne (B1235809) (acetylene). google.com This reaction is typically facilitated by the presence of a radical initiator, which can be cationic, non-cationic, or peroxidic in nature. google.com
The process allows for the direct formation of the P-C bond, yielding the phosphonic acid without requiring a separate hydrolysis step for an ester intermediate. beilstein-journals.org The general method involves reacting phosphorous acid with alkynes of the formula R₁-C≡C-R₂, where R₁ and R₂ can be hydrogen or other functional groups. For the synthesis of this compound, both R₁ and R₂ are hydrogen. google.com This addition of H-P species to alkynes is considered the most effective and atom-economical method for creating vinyl phosphorus compounds, which are precursors or analogues. nih.gov
| Reactant 1 | Reactant 2 | Key Condition | Product | Reference |
| Phosphorous Acid (H₃PO₃) | Ethyne (Acetylene) | Radical Initiator | This compound | google.com |
Other Synthetic Routes and their Academic Merits
Beyond the primary methods, other synthetic strategies have been described in academic literature. One such route begins with trischloroethyl phosphite, which is reacted with ethyne (acetylene). This reaction forms the ethylenediphosphonic acid tetrakis(chloroethyl)ester. This ester intermediate is then subjected to acidic hydrolysis to be converted into the final this compound. google.com
Another approach in organophosphorus chemistry involves the Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds. researchgate.net While not a direct synthesis of the title acid in one step, it is fundamental in creating the phosphonate esters that are often the precursors. The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a dialkyl phosphonate. researchgate.net For instance, reacting a dihaloethane with trialkyl phosphite could conceptually lead to an ester of this compound, which would then be hydrolyzed as described previously.
Green Chemistry Approaches in this compound Synthesis
In recent years, principles of green chemistry have been applied to the synthesis of related phosphonic acids, with a focus on improving safety, efficiency, and environmental outcomes. For the synthesis of the structurally similar hydroxy-ethylidene diphosphonic acid (HEDP), processes have been developed that emphasize the full recovery of byproducts. google.com In one such process, the reaction between phosphorus trichloride (B1173362) and acetic acid is conducted in a way that the byproduct, hydrogen chloride gas, is recovered and converted into hydrochloric acid, adding economic value and preventing environmental release. google.comgoogle.com
These methods often focus on operational safety, reducing cycle times, and maximizing raw material utilization. For example, a process for HEDP synthesis reports a phosphorus trichloride yield of over 98% and an acetic acid yield exceeding 96%. google.com Such strategies, while documented for HEDP, provide a framework for developing more environmentally benign syntheses for this compound. The direct synthesis from phosphorous acid and acetylene (B1199291) can also be considered a step towards green chemistry as it is more atom-economical than multi-step syntheses involving protection and deprotection steps. nih.gov
Derivatization Strategies of this compound
Derivatization involves chemically modifying a compound to produce a new one with different properties. For this compound, the most common derivatization is the conversion of its phosphonic acid groups into phosphonate esters.
Esterification and its Role in Ligand Design
The esterification of phosphonic acids is a key strategy for creating versatile building blocks for more complex molecules, particularly ligands used in coordination chemistry. nih.govresearchgate.net The direct esterification of phosphonic acids can be achieved through various methods, including reactions with alcohols under specific conditions. mdpi.com
Research has shown that the esterification of phosphonic acids can be highly selective. For example, using triethyl orthoacetate as both a reagent and a solvent, it is possible to control the outcome of the reaction by adjusting the temperature. At lower temperatures (e.g., 30 °C), monoesters can be formed exclusively, while higher temperatures lead to the formation of diesters. nih.gov This temperature-dependent selectivity offers a powerful tool for precise molecular design. The esters of this compound are known to act as ligands, forming stable complexes with metal ions like molybdenum. researchgate.net This ability to form complexes is a direct result of the specific spatial arrangement and electronic properties of the phosphonate ester groups, making these derivatives valuable in the design of novel materials and catalysts.
| Reaction Type | Reagent/Condition 1 | Reagent/Condition 2 | Product Type | Significance | Reference |
| Selective Esterification | Phosphonic Acid | Triethyl Orthoacetate | 30 °C | Monoethyl Ester | Precise control for ligand synthesis |
| Selective Esterification | Phosphonic Acid | Triethyl Orthoacetate | Higher Temperature | Diethyl Ester | Access to different ligand structures |
Coordination Chemistry of 1,2 Ethylenediphosphonic Acid
Ligand Properties and Coordination Modes of the 1,2-Ethylenediphosphonate Moiety
The 1,2-ethylenediphosphonate moiety, the deprotonated form of 1,2-ethylenediphosphonic acid, possesses multiple oxygen donor atoms, making it an effective chelating and bridging ligand. researchgate.net This allows for the formation of stable, often polymeric, structures with a variety of metal ions.
The two phosphonate (B1237965) groups in the 1,2-ethylenediphosphonate ligand enable it to coordinate to metal centers in several distinct modes. Bidentate ligands are those that bind to a metal atom through two donor atoms. Current time information in Bangalore, IN. The 1,2-ethylenediphosphonate anion can act as a bidentate ligand, "grabbing" a metal atom in two places. Current time information in Bangalore, IN.
More commonly, due to the presence of multiple oxygen donors on each phosphonate group and the flexibility of the ethylene (B1197577) linker, it functions as a multidentate bridging ligand. researchgate.net In this capacity, it can simultaneously bond to multiple metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) inorganic-organic framework structures. nih.gov For instance, in complexes with cobalt(II), nickel(II), and manganese(II), the ethylenediphosphonate ligand bridges metal ions to form robust pillared layered structures. nih.gov
The coordination behavior of this compound is significantly influenced by its protonation state, which is dependent on the pH of the solution. nih.govnih.gov As a tetraprotic acid, it can exist in various forms, from the fully protonated molecule (H₄L) to the fully deprotonated anion (L⁴⁻), with several intermediate protonated species (H₃L⁻, H₂L²⁻, HL³⁻).
Formation and Characterization of Metal Complexes with this compound
This compound forms stable complexes with a variety of metal ions, particularly transition metals. These complexes are typically synthesized under hydrothermal conditions, where the reactants are heated in an aqueous solution. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures.
The reactions of this compound with transition metals like cobalt(II), nickel(II), and manganese(II) have been shown to produce inorganic-organic framework materials with interesting structural and magnetic properties. nih.gov
Hydrothermal reactions of this compound with cobalt(II), nickel(II), and manganese(II) salts yield a series of crystalline metal phosphonates. nih.gov The cobalt(II) and nickel(II) compounds, Co₂(H₂O)₂(O₃PC₂H₄PO₃) and Ni₂(H₂O)₂(O₃PC₂H₄PO₃), are isostructural, meaning they have the same crystal structure. nih.gov In these compounds, the fully deprotonated ethylenediphosphonate ligand acts as a bridging ligand, connecting the metal centers to form a pillared layered structure. Magnetic measurements reveal that these cobalt and nickel complexes exhibit antiferromagnetic behavior at low temperatures. nih.gov
With manganese, two different compounds have been isolated: a one-dimensional chain structure, Mn(HO₃P(CH₂)₂PO₃H)(H₂O)₂(C₁₂H₈N₂), and a pillared layered structure, Mn(HO₃P(CH₂)₂PO₃H). nih.gov The formation of these distinct structures highlights how the specific reaction conditions and the protonation state of the ligand influence the final product. nih.gov
Table 1: Crystallographic Data for Transition Metal Ethylenediphosphonates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| I | Co₂(H₂O)₂(O₃PC₂H₄PO₃) | Monoclinic | P2₁/n | 5.6500(11) | 4.7800(10) | 15.330(3) | 90 | 98.50(3) | 90 | 409.47(14) | 2 |
| II | Ni₂(H₂O)₂(O₃PC₂H₄PO₃) | Monoclinic | P2₁/n | 5.5807(11) | 4.7205(9) | 15.250(3) | 90 | 98.55(3) | 90 | 397.28(13) | 2 |
| III | Mn(HO₃P(CH₂)₂PO₃H)(H₂O)₂(C₁₂H₈N₂) | Monoclinic | C2/c | 12.109(2) | 15.328(3) | 9.848(2) | 90 | 108.88(3) | 90 | 1729.5(6) | 4 |
| IV | Mn(HO₃P(CH₂)₂PO₃H) | Triclinic | P-1 | 5.498(5) | 7.715(6) | 8.093(7) | 82.986(12) | 75.565(12) | 80.582(12) | 326.7(5) | 2 |
Data sourced from Inorganic Chemistry. nih.gov
While palladium(II) is known to form a wide range of complexes with organophosphorus ligands, including phosphines and aminophosphonates, specific studies detailing the coordination with this compound are not extensively represented in the literature. rsc.orgresearchgate.net However, insights can be drawn from its coordination with structurally similar diphosphonic acids.
For example, studies on the complexation of palladium(II) with 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), another diphosphonic acid, have shown the formation of equimolar complexes. researchgate.net In these systems, the HEDP ligand is found to coordinate to the palladium(II) ion in a bidentate fashion through two oxygen atoms from the phosphonic groups. researchgate.net This suggests that this compound would likely behave similarly, forming a stable chelate with palladium(II). The geometry around the Pd(II) center in such phosphine (B1218219) or phosphonate complexes is typically square planar. rsc.org
Transition Metal Complexes
Zinc(II) and Lead(II) Open Frameworks
While the formation of open-framework materials is a notable feature of metal-phosphonate chemistry, specific examples involving Zinc(II) or Lead(II) with this compound are not extensively detailed in the surveyed literature. However, the chemistry of related phosphonate ligands provides insight into the potential structures. For instance, open-framework materials have been successfully synthesized using zinc and other phosphonic acids, such as in the case of Zn(O₃PC₂H₄NH₂), which forms a notable open framework structure. mdpi.com Similarly, a three-dimensional open-framework lead(II) carboxyethylphosphonate has been characterized, demonstrating the capacity of lead to form complex structures with phosphonate-containing ligands. These examples underscore the principle of using charge-compensating agents and specific reaction conditions to guide the assembly of desired framework structures.
Lanthanide Complexes
Complexes between the esters of this compound and lanthanide nitrates have been synthesized and characterized. researchgate.net The reaction of tetraethyl or tetraisopropyl esters of this compound with lanthanide nitrates (where Ln = La, Ce, Sm, Eu, Er) yields complexes with varying stoichiometries. researchgate.net For the tetraethyl ester (L), complexes of the type L₂Ln(NO₃)₃ are typically formed. researchgate.net An exception is the erbium complex, which has the formula L₃[Er(NO₃)₃]₂. researchgate.net In contrast, the tetraisopropyl ester (L') tends to form complexes with the formula L'₃[Ln(NO₃)₃]₂. researchgate.net
The structural analysis of the lanthanum complex, L₂La(NO₃)₃, reveals a polymeric chain structure where the lanthanum atom is coordinated by ten oxygen atoms. researchgate.net Six of these oxygen atoms originate from three bidentate nitrate (B79036) ions, while the remaining four are from two bridging bidentate phosphonate ester ligands. researchgate.net
Gallium Phosphonates
This compound reacts with gallium sources under hydrothermal conditions to form pillared layered structures. nih.gov One such compound, Ga(III)(H₂O)(HO₃P(CH₂)₂PO₃), is isostructural with its iron(III) and aluminum(III) analogues. nih.gov The structure consists of inorganic sheets composed of Ga(H₂O)O₅ octahedra linked through PO₃C tetrahedra. These sheets are then pillared by the 1,2-ethylenediphosphonate groups, creating a three-dimensional framework. nih.gov The isostructural nature of these compounds highlights a consistent assembly motif for trivalent metals with this ligand. nih.gov
Ionic Metal Phosphonates involving this compound
In certain conditions, this compound (H₄EDPA) does not directly coordinate to the metal center but instead forms an ionic salt where the deprotonated phosphonate anion acts as a counterion to a cationic metal complex. mdpi.com These compounds are characterized by ionic interactions and extensive hydrogen bonding networks. mdpi.com
A prime example is the compound [Ni(H₂O)₆]·[H₂EDPA]·H₂O, which was synthesized and structurally characterized. In this salt, the nickel ion is coordinated by six water molecules to form a hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. mdpi.comresearchgate.net The charge is balanced by the dianion of this compound, [H₂EDPA]²⁻, which remains uncoordinated to the metal. mdpi.com A similar architecture is observed in the coordination polymer {[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}n, where the phosphonate anion balances the charge of the cationic nickel-bipyridine chain. mdpi.com
Another example of an ionic adduct is the 1:1 salt formed between piperazine (B1678402) and ethane-1,2-diphosphonic acid, [C₄H₁₂N₂]²⁺·[C₂H₆O₆P₂]²⁻. researchgate.net In this structure, the anions are linked by hydrogen bonds to form sheets, with the piperazinium cations situated between them, creating a pillared-layer framework through N-H···O hydrogen bonds. researchgate.net
Structural Analysis of Metal-1,2-Ethylenediphosphonate Complexes
The precise atomic arrangement and bonding within these complex materials are determined using advanced analytical techniques, primarily X-ray diffraction and solid-state NMR spectroscopy.
X-ray Diffraction Studies
Single-crystal and powder X-ray diffraction are indispensable tools for elucidating the three-dimensional structures of metal-1,2-ethylenediphosphonate complexes.
The structure of the pillared iron(III) diphosphonate, Fe(III)(H₂O)(HO₃P(CH₂)₂PO₃), was determined by single-crystal X-ray diffraction. nih.gov Its isostructural gallium and aluminum analogues were confirmed by indexing their powder X-ray diffraction patterns. nih.gov
Table 1: Crystallographic Data for M(III)(H₂O)(HO₃P(CH₂)₂PO₃) Complexes nih.gov
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) |
|---|---|---|---|---|---|---|---|
| Iron(III) Complex | Fe(H₂O)(HO₃P(C₂H₄)PO₃) | Orthorhombic | Pbca | 9.739(5) | 9.498(5) | 15.940(8) | 1474.4(1) |
| Aluminum(III) Complex | Al(H₂O)(HO₃P(C₂H₄)PO₃) | Orthorhombic | Pbca | 9.534(1) | 9.255(2) | 15.724(1) | 1387.5(1) |
| Gallium(III) Complex | Ga(H₂O)(HO₃P(C₂H₄)PO₃) | Orthorhombic | Pbca | 9.670(1) | 9.357(2) | 15.862(4) | 1435.4(1) |
For the ionic nickel(II) complex, [Ni(H₂O)₆]·[H₂EDPA]·H₂O, single-crystal X-ray diffraction revealed the details of the cation-anion pairing and the geometry of the [Ni(H₂O)₆]²⁺ polyhedron. researchgate.net Similarly, the crystal structure of the piperazinium salt, [C₄H₁₂N₂]²⁺·[C₂H₆O₆P₂]²⁻, was solved, showing that both the cation and anion lie across centers of inversion in the P2₁/c space group. researchgate.net
The lanthanum complex with the tetraethyl ester of this compound, (C₁₀H₂₄O₆P₂)₂La(NO₃)₃, was found to crystallize in the monoclinic space group C2/c. researchgate.net
Table 2: Crystallographic Data for the Lanthanum(III) Complex with Tetraethyl 1,2-Ethylenediphosphonate researchgate.net
| Parameter | Value |
|---|---|
| Formula | C₂₀H₄₈LaN₃O₁₈P₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.1415(4) |
| b (Å) | 14.9749(4) |
| c (Å) | 18.3887(5) |
| β (°) | 114.129(1) |
| V (ų) | 3805.2(2) |
| Z | 4 |
Solid-State NMR Spectroscopy (e.g., ³¹P and ⁷¹Ga)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the local environments of atoms in crystalline and amorphous solids, providing information that is complementary to X-ray diffraction data. rsc.orgscite.ai
For gallium phosphonates, ⁷¹Ga and ³¹P solid-state NMR are particularly informative. rsc.org Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being preferred due to its higher gyromagnetic ratio and lower quadrupole moment. electronicsandbooks.compascal-man.com However, the strong quadrupolar couplings of gallium nuclei can lead to significant broadening of the NMR spectra. electronicsandbooks.com
In the study of gallium carboxyethylphosphonates, which are related to ethylenediphosphonates, ⁷¹Ga static NMR spectra showed very broad patterns, confirming the presence of strong quadrupolar interactions. electronicsandbooks.com The analysis of these spectra, in conjunction with ³¹P Magic Angle Spinning (MAS) NMR, provided a good correspondence with crystallographic data, demonstrating the utility of this dual-spectroscopy approach for characterizing gallium phosphonates. rsc.org The ³¹P MAS NMR spectra can help differentiate between crystallographically distinct phosphorus environments within the structure. electronicsandbooks.com This combined NMR approach is crucial for obtaining structural information, especially for materials that are poorly crystalline. electronicsandbooks.com
Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis, ESI-MS)
Spectroscopic methods are crucial for elucidating the structure and bonding in metal complexes of this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) provide valuable insights into the coordination environment.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. In the free this compound ligand, characteristic vibrational bands associated with the P=O, P-O-H, and O-H groups are observed. Upon complexation with a metal ion, the deprotonation and coordination of the phosphonic acid groups lead to noticeable shifts in these bands.
The stretching vibration of the P=O group typically appears at a lower frequency in the complex compared to the free ligand, indicating a weakening of the P=O double bond upon coordination of the oxygen atom to the metal center. researchgate.net Similarly, the broad absorption band corresponding to the O-H stretch of the P-O-H group often disappears or diminishes significantly, confirming deprotonation and the formation of a metal-oxygen bond. researchgate.net
Interactive Table: Representative FTIR Spectral Data for this compound and its Metal Complex
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |
| O-H Stretch (P-O-H) | ~2900-3100 (broad) | Absent or reduced | Deprotonation and coordination |
| P=O Stretch | ~1250 | ~1150-1200 | Coordination of phosphoryl oxygen |
| P-O Stretch | ~1050 | ~1080 | Formation of P-O-M bond |
| C-H Stretch | ~2920-2980 | ~2920-2980 | Uninvolved in coordination |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is widely used to study the formation and stability of metal complexes in solution. nih.gov While this compound itself does not exhibit strong absorption in the visible region, its complexes with transition metals can be colored and show distinct absorption bands. These bands often arise from ligand-to-metal charge transfer (LMCT) transitions. researchgate.net
The formation of a complex can be monitored by titrating the ligand with a metal salt and observing the changes in the UV-Vis spectrum. mdpi.com The appearance of new absorption bands or a shift in the wavelength of maximum absorbance (λmax) can be used to determine the stoichiometry and stability constants of the resulting complexes. nih.govresearchgate.net
Interactive Table: Hypothetical Stability Constants of this compound Complexes with Various Metal Ions
| Metal Ion | Log K (Stability Constant) | Method of Determination |
| Fe(III) | 8.5 | UV-Vis Titration |
| Cu(II) | 7.2 | Potentiometric Titration |
| Zn(II) | 6.8 | UV-Vis Titration |
| Ca(II) | 4.5 | Ion-Selective Electrode |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is an invaluable technique for the characterization of coordination compounds, providing information on their composition and stoichiometry. nih.govnih.gov For this compound complexes, ESI-MS can detect the intact complex ions in the gas phase, allowing for the determination of the metal-to-ligand ratio.
In positive-ion mode, one might expect to observe species such as [M(H₂L)]⁺ or [M(HL)] where L represents the fully deprotonated ligand and M is the metal ion. In negative-ion mode, species like [M(L)]⁻ or [M(HL)]⁻ could be detected. The isotopic distribution pattern of the peaks can further confirm the identity of the metal involved. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the complex ions, providing insights into their connectivity and stability. nih.gov
Interactive Table: Predicted m/z Values for Common Adducts of this compound in ESI-MS
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₂H₉O₆P₂ | 190.9869 |
| [M-H]⁻ | C₂H₇O₆P₂ | 188.9723 |
| [M+Na]⁺ | C₂H₈O₆P₂Na | 212.9688 |
| [M-2H+Na]⁻ | C₂H₆O₆P₂Na | 210.9543 |
Theoretical and Computational Studies of Coordination
Theoretical and computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a molecular-level understanding of the coordination behavior of this compound.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the electronic structure, geometry, and bonding of metal complexes. nih.govnih.gov For complexes of this compound, DFT can be used to:
Optimize the geometry of the complexes to predict bond lengths, bond angles, and torsion angles. researchgate.net
Calculate the binding energies to assess the stability of different coordination modes.
Analyze the nature of the metal-ligand bond through population analysis and molecular orbital theory. researchgate.net
Simulate vibrational spectra (FTIR and Raman) to aid in the interpretation of experimental data. vub.be
These calculations can provide detailed insights into how the ligand coordinates to different metal ions and how the electronic properties of the complex are influenced by the metal and the coordination environment. researchgate.net
Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters for a [Cu(C₂H₆O₆P₂)] Complex
| Parameter | Value |
| Cu-O Bond Length | 1.95 Å |
| P-O (coordinated) Bond Length | 1.55 Å |
| P=O (uncoordinated) Bond Length | 1.50 Å |
| O-Cu-O Bond Angle | 95° |
| P-C-C-P Torsion Angle | 65° |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and complexes in solution over time. mdpi.com For this compound complexes, MD simulations can provide information on:
The stability of the complex in an aqueous environment.
The conformational flexibility of the chelate ring.
The interaction of the complex with solvent molecules and other ions in solution.
The mechanism of ligand exchange reactions.
By simulating the trajectory of the atoms over time, MD can reveal how these complexes behave in a more realistic, dynamic setting, complementing the static picture provided by methods like X-ray crystallography and DFT. mdpi.comrsc.org
Interactive Table: Information Obtainable from Molecular Dynamics Simulations of this compound Complexes
| Property | Description |
| Root Mean Square Deviation (RMSD) | A measure of the stability of the complex's structure over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the complex. |
| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules or ions at a certain distance from the complex. |
| Coordination Number | Tracks the number of solvent molecules directly interacting with the metal center. |
Advanced Research in Materials Science and Engineering Applications of 1,2 Ethylenediphosphonic Acid Derivatives
Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing 1,2-Ethylenediphosphonic Acid
This compound and its derivatives are valuable building blocks for the construction of metal-organic frameworks and coordination polymers. The phosphonate (B1237965) groups offer strong and versatile coordination to metal ions, leading to materials with unique structural and functional properties.
The design of MOFs and coordination polymers using this compound is guided by the principles of coordination chemistry and crystal engineering. The flexible ethylene (B1197577) linker between the two phosphonate groups allows for a degree of conformational freedom, while the phosphonate groups themselves can adopt various coordination modes (monodentate, bidentate, bridging), influencing the final structure.
Synthetic strategies typically involve solvothermal or hydrothermal methods, where a mixture of a metal salt and this compound is heated in a suitable solvent. nih.govyoutube.com The choice of metal ion, solvent, temperature, and the presence of modulators or templates are critical parameters that dictate the resulting framework. nih.govrsc.org For instance, the use of modulators like acetic acid can introduce defects in the MOF structure, which can enhance properties such as surface area. rsc.orgmdpi.com High-throughput methods are also being employed to efficiently screen various synthesis parameters to discover new phosphonate-based MOFs. nih.gov The pH of the reaction mixture is another crucial factor, as it affects the deprotonation state of the phosphonic acid groups and their coordination behavior. researchgate.net
The combination of different metal ions with this compound leads to a wide array of structural motifs and network topologies. The coordination number and preferred geometry of the metal ion, along with the flexible nature of the ethylenediphosphonate linker, contribute to this diversity. rsc.org
Researchers have reported various dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govnih.govnih.gov For example, reactions with divalent transition metals like cobalt(II), nickel(II), and manganese(II) under hydrothermal conditions have yielded pillared layered structures and 1D chains. nih.gov The introduction of ancillary ligands, such as 1,10-phenanthroline, can further modify the resulting structures. nih.gov The topology of these networks can be described using established systems, with some frameworks exhibiting novel and complex topologies. researchgate.netsemanticscholar.org
Below is a table summarizing the structural features of some reported metal ethylenediphosphonates:
| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Feature |
| Co₂(H₂O)₂(O₃PC₂H₄PO₃) | Co(II) | 2D Layered | Monoclinic | P2₁/n | Pillared layered structure |
| Ni₂(H₂O)₂(O₃PC₂H₄PO₃) | Ni(II) | 2D Layered | Monoclinic | P2₁/n | Isostructural with the cobalt analogue |
| Mn(HO₃P(CH₂)₂PO₃H)(H₂O)₂(C₁₂H₈N₂) | Mn(II) | 1D Chain | Monoclinic | C2/c | 1D chain structure with phenanthroline |
| Mn(HO₃P(CH₂)₂PO₃H) | Mn(II) | 2D Layered | Triclinic | P-1 | Pillared layered structure |
Data sourced from a study on M(II) ethylenediphosphonates. nih.gov
Functionalization of MOFs can be achieved either by using functionalized linkers during the synthesis (de novo synthesis) or by post-synthetic modification (PSM) of a pre-formed framework. nih.govresearchgate.net While direct use of this compound as a primary linker imparts inherent functionality due to the P-OH groups, it can also be used in PSM.
The phosphonate groups can serve as anchoring points for further chemical modifications. For example, the uncoordinated P-OH groups within a MOF can act as Brønsted acid sites, or they can be used to graft other functional molecules. researchgate.netresearchgate.net This approach allows for the introduction of specific catalytic sites or the tuning of surface properties. The functionalization of MOFs like the UiO-66 series with groups such as amines has been shown to alter their acidic or basic properties. mdpi.comnih.gov While direct examples of post-synthetic modification using this compound are less common in the searched literature than its use as a primary linker, the principles of PSM with other phosphonic acids suggest its potential for modifying existing MOF structures to enhance their properties for specific applications. nih.gov
Applications in Catalysis
The unique properties of materials derived from this compound, particularly their acidity and stability, make them promising candidates for various catalytic applications. Zirconium phosphonates, in particular, have gained significant attention as robust solid catalysts. mdpi.com
Materials incorporating this compound, especially zirconium phosphonates, are effective as heterogeneous acid catalysts. mdpi.comrsc.org The catalytic activity stems from the presence of Brønsted acid sites (from P-OH groups) and, in the case of zirconium-based materials, Lewis acid sites (from Zr⁴⁺ centers). researchgate.netmdpi.com These materials exhibit excellent thermal and chemical stability and are water-tolerant, which is a significant advantage in many industrial processes. mdpi.comrsc.org
The introduction of organic groups, such as the ethylene bridge in this compound, can create a hydrophobic surface environment. mdpi.com This hydrophobicity can facilitate the diffusion of organic reactants to the acidic sites, thereby enhancing catalytic activity. mdpi.comrsc.org Mesoporous zirconium phosphonate materials synthesized using related diphosphonic acids have demonstrated high surface areas and catalytically active H⁺ exchange capacities, proving effective in reactions like esterification and hydrolysis. rsc.org
Catalytic Performance of Zirconium Phosphonate Materials in Acid-Catalyzed Reactions
| Catalyst | Reaction | Substrates | Key Findings |
|---|---|---|---|
| Mesoporous Zirconium Phosphonates | Esterification | Acetic acid and cyclohexanol | Superior stability and recyclability over four cycles with retained activity. rsc.org |
| Mesoporous Zirconium Phosphonates | Hydrolysis | Ethyl acetate | High activity in an aqueous medium due to water-tolerant acid sites. rsc.org |
While the primary catalytic application of this compound-based materials is in acid catalysis, they also serve as platforms for oxidation and reduction reactions. mdpi.com This is typically achieved by incorporating redox-active metal centers into the coordination polymer or by using the phosphonate framework as a support for catalytic metal nanoparticles or complexes. mdpi.com
The robust nature of zirconium phosphonate frameworks allows them to stabilize catalytically active species, preventing their aggregation and facilitating their recovery and reuse. mdpi.com The framework itself can influence the selectivity and activity of the encapsulated catalyst. For example, the porous structure can control substrate access to the active sites. While specific examples detailing the use of this compound frameworks for oxidation/reduction are not prevalent in the initial search results, the broader class of zirconium phosphonates has been reviewed for these applications, including hydrogenation and oxidation processes. mdpi.com The ability to create bifunctional catalysts, possessing both acid sites and redox centers, is a promising direction for future research. rsc.org
Ion Exchange and Sorption Materials
Derivatives of this compound are foundational in the development of advanced materials with specialized ion exchange and sorption capabilities. These materials leverage the strong affinity of the phosphonate groups for metal cations, leading to applications in separation, purification, and environmental remediation.
Materials derived from this compound and its related structures function as effective cation exchangers through the interaction of their negatively charged phosphonate groups with metal ions. The fundamental mechanism involves the formation of ionic bonds, where the phosphonate anion acts as a counterion to balance the charge of a cationic metal center. researchgate.net This interaction can result in the formation of stable salt-like compounds. researchgate.netresearchgate.net For instance, research has shown the isolation of crystalline structures where divalent metal ions like Ni²⁺ are present with the deprotonated 1,2-ethylenediphosphonate anion ([H2EDPA]²⁻) and water molecules, forming compounds such as [Ni(H₂O)₆]·[H₂EDPA]·H₂O. researchgate.netresearchgate.net In such structures, the phosphonate group is not directly coordinated to the metal but exists as a distinct anion, a characteristic feature of ion exchange materials. researchgate.net
Furthermore, ion-exchange resins have been synthesized by incorporating 1,2-ethylenediphosphonate ligands into polymer structures. cnrs.fr These resins demonstrate selectivity in cation binding, with studies showing a particular preference for zinc (Zn(II)) ions under competitive conditions. cnrs.fr The process often involves the exchange of protons (H⁺) from the phosphonic acid groups with metal ions in the solution. researchgate.net Some copper phosphonoacetate compounds, which are structurally related to ethylenediphosphonates, also exhibit features characteristic of cation exchangers, where hydrated copper cations are accommodated between polyanionic chains as counterions. researchgate.netresearchgate.net The modification of surfaces, such as silica (B1680970) gel, with this compound has been shown to facilitate the sorption of divalent metal ions primarily through a cation-exchange process. grafiati.com
The sorption properties of materials based on this compound are notable, particularly in the context of gas capture and metal ion sequestration. A prime example is a pillared-layered copper(II) ethylenediphosphonate, Cu₂(H₂O)₁.₇(O₃P–C₂H₄–PO₃)·1.5H₂O (Cu-EtP), which demonstrates significant and unusual CO₂ adsorption behavior. unipi.itunipi.it This material features narrow, channel-like pores and a high density of open metal sites after the removal of coordinated water molecules. unipi.itunipi.it Its structure allows for the adsorption of a considerable amount of CO₂, with a saturation uptake of 2.9 mmol g⁻¹. unipi.it
The material exhibits an adsorption-induced phase transition, which is a behavior often associated with a shift from a "narrow pore" to a "large pore" phase. unipi.itunipi.it The isosteric heat of adsorption for CO₂ is in the range of 35–40 kJ mol⁻¹, indicating a strong physisorptive interaction. unipi.it Notably, this copper ethylenediphosphonate material does not adsorb N₂, giving it virtually infinite CO₂/N₂ selectivity. unipi.it
| Property | Value | Reference |
|---|---|---|
| CO₂ Adsorption at Saturation | 2.9 mmol g⁻¹ | unipi.it |
| Isosteric Heat of Adsorption (CO₂) | 35–40 kJ mol⁻¹ | unipi.it |
| Specific Surface Area (BET, from CO₂ desorption) | 295 m² g⁻¹ | unipi.it |
| Micropore Volume (t-plot method) | 0.093 cm³ g⁻¹ | unipi.it |
| N₂ Adsorption | Negligible | unipi.it |
Beyond gas sorption, phosphonate derivatives are effective in sorbing metal ions. While direct data for this compound is specific, related phosphonates like aminotris(methylenephosphonic acid) (ATMP) incorporated into a titanium-based framework (Ti-ATMP) show a high selectivity for various metal ions. researchgate.net The selectivity, based on the distribution coefficient (Kd), follows the order Cu²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺ for transition metals and Pb²⁺ > Cd²⁺ > Hg²⁺ for heavy metals. researchgate.net This demonstrates the potential of phosphonate-based materials for selective metal ion removal from aqueous solutions.
Crystal Growth Modification and Scale Inhibition
Phosphonates, including derivatives of this compound, are widely recognized for their role as scale inhibitors, where they interfere with the nucleation and growth of sparingly soluble inorganic salts like calcium carbonate. researchgate.netlookchem.com This function is critical in industrial water systems, oil and gas operations, and desalination plants to prevent equipment damage and maintain operational efficiency. lookchem.comnih.gov
Derivatives of ethylenediphosphonic acid, such as ethylenediaminetetra(methylene phosphonic acid) (EDTMP), are effective inhibitors of calcium carbonate scale. sioc-journal.cn The inhibition mechanism operates at substoichiometric concentrations, meaning the amount of inhibitor required is significantly less than that of the scaling ions in solution. researchgate.netiupac.org This indicates that the process is a surface-level phenomenon rather than bulk solution chelation. iupac.org
The effectiveness of phosphonate inhibitors can be compared using static scale inhibition experiments. One study found the following order of effectiveness for common phosphonates: 1-hydroxyethane diphosphonic acid (HEDP) > 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) > aminotris(methylene phosphonic acid) (ATMP) > EDTMP. sioc-journal.cnresearchgate.net However, performance can be significantly affected by system conditions. A critical factor is the compatibility of the inhibitor with high concentrations of calcium ions, as some aminomethylene phosphonates can precipitate as insoluble calcium-inhibitor complexes, which can be detrimental. nih.gov
| Phosphonate Inhibitor | Relative Effectiveness Ranking | Reference |
|---|---|---|
| HEDP | 1 (Most Effective) | sioc-journal.cnresearchgate.net |
| PBTCA | 2 | sioc-journal.cnresearchgate.net |
| ATMP | 3 | sioc-journal.cnresearchgate.net |
| EDTMP | 4 (Least Effective in this study) | sioc-journal.cnresearchgate.net |
The inhibition of crystal growth by phosphonates is a multi-faceted process that occurs at the earliest stages of scale formation. A key mechanism is the stabilization of pre-nucleation clusters and amorphous precursors. For instance, phosphonates can stabilize amorphous calcium carbonate (ACC), preventing its transformation into more stable crystalline polymorphs like calcite. iupac.org In some cases, the presence of inhibitors like ATMP leads to the formation of mesocrystals, which are nanostructured aggregates that form through a non-classical oriented aggregation pathway from an ACC precursor. mdpi.com
The efficacy of phosphonate inhibitors is fundamentally linked to their ability to adsorb onto the surfaces of forming crystals. This adsorption is driven primarily by strong electrostatic interactions. Molecular dynamics simulations show that for phosphonates on calcite surfaces, ionic bonds between the negatively charged phosphonate groups and the Ca²⁺ ions of the calcite lattice play the dominant role in adsorption. sioc-journal.cnresearchgate.net
The adsorption is highly specific to the crystallographic face of the calcite. Studies have determined a binding energy sequence for phosphonates on different calcite faces, with the strongest binding occurring on the (113) face: (113) ≥ (102) ≥ (202) > (104). sioc-journal.cnresearchgate.net Faces with stronger inhibitor adsorption grow more slowly and thus become more prominent in the resulting crystal morphology. researchgate.net The adsorption process can be described by different models; for example, the adsorption of ethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) (EDTPH) on calcite follows a Langmuir adsorption isotherm, suggesting monolayer coverage of specific binding sites. researchgate.net
Molecular simulations have further revealed that phosphonate-based inhibitors tend to adsorb as hydrated outer-sphere surface complexes within the electrical double layer of the crystal surface. acs.org The adsorption of these phosphorus-containing compounds is also influenced by the solution chemistry; the amount of adsorbed phosphonate increases with a higher concentration of calcium ions in the solution, suggesting that the adsorbed chemical species is a calcium-phosphonate complex. iupac.org
| Characteristic | Finding | Reference |
|---|---|---|
| Primary Adsorption Force | Ionic bonds between phosphonate groups and surface Ca²⁺ ions. | sioc-journal.cnresearchgate.net |
| Preferential Adsorption Sites | Kinks and steps on the crystal surface. | researchgate.netatlantis-press.com |
| Binding Energy on Crystal Faces | (113) ≥ (102) ≥ (202) > (104) | sioc-journal.cnresearchgate.net |
| Adsorption Model (for EDTPH) | Langmuir Isotherm | researchgate.net |
| Nature of Adsorbed Complex | Hydrated outer-sphere surface complex. | acs.org |
Corrosion Inhibition Studies
Phosphonic acids, including derivatives of this compound, are recognized for their efficacy as corrosion inhibitors for various metals such as steel, copper, and aluminum. oszk.hu Their effectiveness stems from their strong ability to chelate metal ions and form protective layers on metal surfaces. oszk.hu These compounds are versatile, showing good inhibition performance in acidic, alkaline, and neutral environments. oszk.hu
The primary mechanism of corrosion inhibition by phosphonic acid derivatives involves the formation of a protective film on the metal surface. oszk.hu This layer can be formed through chemisorption, where the phosphonic acid groups bind strongly to the metal or its native oxide layer. mdpi.comresearchgate.net This process can lead to the formation of self-assembled monolayers (SAMs) or more complex, multilayered structures. mdpi.comresearchgate.net
The formation of these protective layers is a critical step in preventing corrosion. mdpi.com For instance, on copper surfaces, n-decylphosphonic acid (C10PA) has been shown to form a monolayer on mixed copper oxide/hydroxide (B78521) substrates. researchgate.net Similarly, on carbon steel, phosphonic acids can form compact layers that act as a barrier to corrosive species. nih.gov The structure and density of these films are influenced by factors such as the length of the alkyl chain in the phosphonic acid derivative and the presence of functional groups. researchgate.net Longer chains and specific end groups can lead to denser, more ordered, and consequently more protective layers. researchgate.net
The protective film often consists of a complex of the metal cation and the phosphonic acid inhibitor. oszk.hu In the case of steel, this can be an Fe²⁺-phosphonate complex. oszk.hu The formation of these complexes passivates the metal surface, reducing its susceptibility to corrosive attack. mdpi.com
The mechanism of corrosion inhibition by phosphonic acid derivatives is multifaceted. They can act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.govresearchgate.net This is achieved through the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for these reactions. mdpi.com
The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often being applicable, suggesting the formation of a monolayer. oszk.humdpi.com The strength and nature of this adsorption are crucial for inhibition efficiency. It is generally accepted that the phosphonate group has a strong affinity for metal surfaces, forming stable M-O-P bonds. researchgate.net
In the presence of other ions, such as zinc (Zn²⁺), a synergistic effect can be observed. oszk.hu In such systems, the protective film can be a composite of the Fe²⁺-phosphonate complex on the anodic sites and zinc hydroxide (Zn(OH)₂) on the cathodic sites. oszk.hu This dual-action further enhances the corrosion protection. Furthermore, in environments containing aggressive ions like chlorides, some phosphonate inhibitors have shown the ability to competitively adsorb on the metal surface, displacing chloride ions and preventing pitting corrosion. nih.gov
Nanomaterials and Colloidal Systems
Derivatives of this compound play a significant role in the field of nanomaterials and colloidal systems, primarily due to their strong binding affinity to metal oxide surfaces.
During the synthesis of nanocrystals, aggregation is a common issue that can be prevented by the use of capping agents. google.com These agents are molecules that bind to the surface of the nanocrystals, providing steric or electrostatic stabilization. Phosphonic acid derivatives are effective capping agents due to the strong interaction between the phosphonate group and the metal atoms on the nanocrystal surface. google.com
The capping agent not only prevents aggregation but also allows for the control of the nanocrystals' size and shape during their growth. Furthermore, by choosing capping agents with specific functional tail groups, the dispersibility of the nanocrystals in various media (hydrophilic or hydrophobic) can be tailored. google.com For instance, an organosilane capping agent can create a surface compatible with hydrophobic media. google.com
The ability of phosphonic acids to form well-ordered self-assembled monolayers (SAMs) on various substrates is a key aspect of their application in creating functional materials. mdpi.comresearchgate.net This self-assembly is driven by the strong chemisorption of the phosphonic acid headgroup onto the substrate and the van der Waals interactions between the adjacent alkyl chains. mdpi.com
These SAMs can be used to modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance. researchgate.netmdpi.com For example, the formation of a dense and ordered SAM of a hydrophobic phosphonic acid on a metal surface can create a highly water-repellent barrier, significantly enhancing its corrosion protection. researchgate.netmdpi.com The structure and properties of these self-assembled materials are highly dependent on the molecular structure of the phosphonic acid derivative, including the length and nature of the organic chain. researchgate.net
Proton Conduction
Metal-organic frameworks (MOFs) incorporating phosphonate-based linkers have emerged as promising materials for proton conduction, a key property for applications in proton exchange membrane fuel cells (PEMFCs). nih.govrsc.org The design of these materials focuses on creating pathways for efficient proton transport.
The proton conductivity in these materials is often facilitated by the presence of acidic groups, such as the phosphonic acid moieties, and a network of hydrogen bonds involving water molecules or other guest molecules within the pores of the MOF. nih.gov For example, a phosphonate-based MOF, MFM-500(Ni), exhibited a proton conductivity of 4.5 × 10⁻⁴ S/cm at 98% relative humidity and 25 °C. nih.gov The mechanism of proton conduction in this material was identified as "free diffusion inside a sphere," where protons move within a confined space. nih.gov
The proton conductivity of these materials is highly dependent on factors such as humidity and temperature. nih.gov In some cases, structural transitions within the MOF upon exposure to water vapor can lead to a significant enhancement in proton conductivity. nih.gov The development of new phosphonate-based MOFs with high proton conductivity, especially under low humidity and high-temperature conditions, remains an active area of research. fjirsm.ac.cnresearchgate.net
Biological and Biomedical Research with 1,2 Ethylenediphosphonic Acid Focus on Mechanisms
Interaction with Biological Systems at the Molecular Level
In biological systems, 1,2-ethylenediphosphonic acid functions as a multidentate ligand, primarily through its two phosphonate (B1237965) groups. The oxygen atoms of the phosphonate moieties can donate lone pairs of electrons to form coordinate bonds with metal ions. The molecule's flexible ethylene (B1197577) backbone allows the phosphonate groups to orient themselves to effectively chelate metal cations. This ligand behavior is central to its interaction with biological components, particularly in mineralized tissues.
The defining characteristic of this compound and other bisphosphonates in a biological context is their strong ability to chelate divalent metal cations, most notably calcium (Ca²⁺). nih.gov This property is the foundation of their bone-targeting capabilities. Bone mineral is primarily composed of hydroxyapatite (B223615), a crystalline calcium phosphate (B84403), which presents a high concentration of Ca²⁺ ions. nih.govmdpi.com The dual phosphonate groups of this compound can bind to two separate calcium ions on the surface of the hydroxyapatite crystal, a process known as bidentate chelation. nih.gov This strong interaction anchors the molecule to the bone matrix. nih.gov
Table 1: General Order of Stability for Unprotonated Metal Complexes with 1-hydroxyethane-1,1-diphosphonic acid (Note: This table represents data for a related diphosphonate and illustrates the general chelating behavior of this class of compounds.)
| Metal Ion | Relative Stability |
| Zn | > |
| Mn | > |
| Ca | > |
| Cu | > |
| Cd | > |
| Pd | > |
| Ni | > |
| Co | > |
| Sr | > |
| Mg | > |
| Ag | > |
| Ba |
This table is based on findings for 1-hydroxyethane-1,1-diphosphonic acid and serves as an illustrative example of the metal chelating properties of diphosphonates. nih.gov
Enzyme Inhibition Mechanisms
Phosphonates, including this compound, can act as inhibitors of various enzymes. Their mechanism of action often stems from their structural similarity to natural phosphate-containing substrates.
Enzyme inhibition can occur through several mechanisms, primarily classified as competitive and non-competitive.
Competitive Inhibition : In this mode, an inhibitor molecule that structurally resembles the enzyme's natural substrate competes for binding at the active site. medicoapps.orgjackwestin.comlibretexts.org This binding is reversible, and the effect of the inhibitor can be overcome by increasing the concentration of the substrate. medicoapps.orglibretexts.org A competitive inhibitor increases the Michaelis constant (Km) of the enzyme, reflecting a lower apparent affinity for the substrate, but does not change the maximum reaction velocity (Vmax). medicoapps.org For example, methotrexate (B535133) is a competitive inhibitor of dihydrofolate reductase because it resembles the substrate folate. libretexts.org
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. jackwestin.comnih.gov This binding can occur whether or not the substrate is already bound and induces a conformational change in the enzyme that reduces its catalytic efficiency. jackwestin.com Consequently, non-competitive inhibition reduces the Vmax of the enzyme but does not affect the Km, as the inhibitor does not interfere with substrate binding. nih.gov An example is the inhibition of pyruvate (B1213749) kinase by alanine (B10760859) and ATP, which act as non-competitive inhibitors in feedback regulation of glycolysis. nih.gov
While specific studies detailing the inhibition type of this compound on particular enzymes are not prevalent in the provided search results, phosphonate-based compounds are known to act as inhibitors for enzymes involved in phosphate metabolism. For instance, phosphonate-based enolase inhibitors have shown potent activity, suggesting they block the glycolytic pathway. clemson.edu
The relationship between the chemical structure of an inhibitor and its biological activity is a critical aspect of drug design and mechanistic studies. For phosphonate-based enzyme inhibitors, modifications to the molecule's structure can significantly impact its binding affinity and inhibitory potency. clemson.edu
Studies on phosphonate inhibitors of the enzyme enolase from Trypanosoma brucei illustrate this principle. A compound named deoxy-SF2312, which is (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid, was found to be a potent inhibitor with a low IC50 value. clemson.edu However, variants with larger ring structures were less potent. clemson.edu Molecular docking simulations suggested that the bulkier nature of the larger rings was not well-tolerated in the enzyme's active site, leading to lower binding affinities. clemson.edu This demonstrates a clear structure-activity relationship where smaller, more specific structures achieve more effective enzyme inhibition. clemson.edu
Similarly, studies on other types of enzyme inhibitors, such as epolactaene (B1671538) derivatives that inhibit Hsp60 chaperone activity, have identified the essential structural framework required for both binding to the target protein and inhibiting its function. nih.gov This type of analysis is crucial for optimizing the design of potent and selective inhibitors.
Bone-Targeting Mechanisms
The primary mechanism by which this compound and other bisphosphonates target bone tissue is through their high affinity for hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the principal mineral component of bone. mdpi.comnih.gov This specific binding is a result of the P-C-P backbone common to all bisphosphonates. nih.gov
The process involves the chelation of calcium ions (Ca²⁺) on the surface of the hydroxyapatite crystals within the bone matrix. nih.gov The two phosphonate groups can bind to available calcium ions, effectively anchoring the molecule to the bone surface. nih.gov This strong affinity ensures that when bisphosphonates are introduced into the body, they preferentially accumulate in bone tissue, particularly at sites of active bone remodeling where the mineral matrix is more exposed. nih.gov
This targeting ability has been exploited to deliver other therapeutic agents specifically to bone. nih.govmesentech.com By conjugating a drug to a bisphosphonate molecule, the entire conjugate can be directed to the skeletal system, increasing the drug's local concentration at the target site while minimizing systemic exposure and potential side effects. nih.govmesentech.com The bisphosphonate acts as a "bone-homing" moiety, a foundational principle in the development of bone-specific drug delivery systems. nih.govnih.gov
Metal Intoxication Treatment Mechanisms
The primary mechanism by which this compound is believed to function in the treatment of metal intoxication is through chelation therapy. nih.gov This therapeutic approach involves the administration of chelating agents, which are compounds that can bind to toxic metal ions to form stable, water-soluble complexes called chelates. nih.gov These chelates can then be more easily excreted from the body, reducing the concentration of toxic metals in tissues and mitigating their harmful effects. nih.gov
This compound, as an organophosphorus compound, possesses structural features that make it an effective chelator. mdpi.com The molecule contains phosphonic acid groups (-PO(OH)₂), which are key to its metal-binding capabilities. The oxygen atoms within these groups act as electron donors, allowing them to form coordinate bonds with positively charged metal ions. The presence of two such groups on the ethylene backbone enables the compound to act as a bidentate or polydentate ligand, forming a stable ring-like structure around a central metal ion. This structural arrangement is crucial for the stability of the resulting chelate.
The effectiveness of this compound in chelating specific metals can be understood through the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft" based on their charge density, polarizability, and other electronic characteristics. As a general principle, hard acids prefer to bind with hard bases, and soft acids with soft bases. The oxygen atoms in the phosphonic acid groups of this compound are considered hard bases. Therefore, it is expected to have a strong affinity for hard and borderline metal ions.
The process of chelation with this compound can be summarized in the following steps:
Binding: The deprotonated oxygen atoms of the phosphonic acid groups of this compound donate lone pairs of electrons to the vacant orbitals of a toxic metal ion.
Complex Formation: A stable, cyclic complex (chelate) is formed, sequestering the metal ion and shielding it from interacting with biological molecules.
Excretion: The resulting metal-ligand complex is water-soluble and can be filtered by the kidneys and excreted in the urine, effectively removing the toxic metal from the body. nih.gov
The table below outlines the key mechanistic aspects of this compound in metal intoxication treatment.
| Mechanistic Aspect | Description |
| Chelation | Forms stable, soluble complexes with toxic metal ions. |
| Ligand Properties | The phosphonic acid groups provide oxygen donor atoms for metal binding. |
| Structural Advantage | The ethylene backbone allows for the formation of a stable ring structure around the metal ion. |
| Excretion Pathway | The resulting metal chelate is eliminated from the body, primarily through renal excretion. |
It is important to note that while the principles of chelation therapy are well-established, the specific in vivo interactions and efficacy of this compound for various metal toxicities require further detailed investigation.
Antitumor and Cell Migration Inhibition Mechanisms
While research specifically on this compound's antitumor effects is limited, the mechanisms can be inferred from the broader class of bisphosphonates, to which it is structurally related. Bisphosphonates are known to exhibit anticancer activities through various direct and indirect pathways. nih.govaacrjournals.org
One of the primary indirect mechanisms involves the alteration of the bone microenvironment. nih.gov Many cancers, such as breast and prostate cancer, have a propensity to metastasize to the bone. cancerresearchuk.org Tumor cells in the bone stimulate osteoclasts, the cells responsible for bone breakdown, leading to the release of growth factors from the bone matrix that further fuel tumor growth. aacrjournals.orgcancerresearchuk.org Bisphosphonates are potent inhibitors of osteoclast activity. cancerresearchuk.org By binding to the bone mineral, they are taken up by osteoclasts, where they interfere with cellular processes, leading to apoptosis of these cells. nih.gov This disruption of the vicious cycle of bone resorption and tumor growth makes the bone marrow a less favorable environment for cancer cells. nih.gov
Nitrogen-containing bisphosphonates, a major subgroup, exert direct antitumor effects by inhibiting the mevalonate (B85504) pathway, a critical metabolic pathway for the synthesis of cholesterol and isoprenoid compounds. nih.govbiomedpharmajournal.org Specifically, they inhibit the enzyme farnesyl pyrophosphate synthase (FPPS). nih.gov The inhibition of this enzyme leads to a downstream depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). biomedpharmajournal.org These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. biomedpharmajournal.org These proteins are key regulators of numerous cellular processes critical for tumor progression, including:
Cell Proliferation: Ras is a well-known proto-oncogene that, when activated, drives cell division.
Cell Adhesion and Migration: Rho and Rac control the dynamics of the actin cytoskeleton, which is fundamental for cell motility and invasion. biomedpharmajournal.org
Cell Survival: By interfering with these signaling pathways, bisphosphonates can induce apoptosis (programmed cell death) in cancer cells. aacrjournals.orgnih.gov
Furthermore, some bisphosphonates have been shown to inhibit matrix metalloproteinases (MMPs) at high concentrations. aacrjournals.org MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. aacrjournals.org However, the inhibition of tumor cell invasion by bisphosphonates often occurs at concentrations lower than those required to inhibit MMP activity, suggesting that the primary mechanism is likely the inhibition of cell migration through interference with the aforementioned signaling pathways. aacrjournals.org
The table below summarizes the potential antitumor and cell migration inhibition mechanisms of compounds like this compound, based on research on bisphosphonates.
| Mechanism of Action | Target Pathway/Cell | Effect on Cancer Progression |
| Inhibition of Osteoclast Activity | Osteoclasts | Reduces bone resorption, decreases release of tumor-promoting growth factors, and makes the bone microenvironment less hospitable for tumor cells. nih.gov |
| Inhibition of Mevalonate Pathway | Farnesyl Pyrophosphate Synthase (FPPS) | Disrupts prenylation of small GTPases (e.g., Ras, Rho), leading to inhibition of cell proliferation, adhesion, and migration, and induction of apoptosis. biomedpharmajournal.org |
| Induction of Apoptosis | Cancer Cells | Triggers programmed cell death through disruption of key survival signaling pathways. aacrjournals.org |
| Inhibition of Cell Adhesion and Invasion | Cancer Cells | Reduces the ability of tumor cells to attach to the extracellular matrix and invade surrounding tissues. nih.gov |
| Anti-angiogenic Effects | Endothelial Cells | Some studies suggest bisphosphonates can inhibit the formation of new blood vessels, which are necessary for tumor growth. biomedpharmajournal.org |
The collective evidence suggests that the antitumor effects of bisphosphonates are multifaceted, involving both direct actions on cancer cells and indirect effects on the tumor microenvironment.
Environmental Fate and Degradation of 1,2 Ethylenediphosphonic Acid
Environmental Pathways and Persistence
Phosphonates, including 1,2-Ethylenediphosphonic acid, are characterized by their strong carbon-phosphorus (C-P) bond, which makes them resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.ruqub.ac.uk This inherent stability leads to their persistence in the environment. tzgroupusa.com While they are not readily biodegradable, they can be removed from the aqueous phase through several pathways. santos.com
Once released into the environment, often through wastewater from domestic and industrial applications, a significant portion of phosphonates (around 80% to 97%) is removed during sewage treatment processes, primarily through adsorption onto sewage sludge. phosphonates.org Any remaining phosphonates that reach natural waters tend to be adsorbed into sediments. phosphonates.org Due to their high water solubility, phosphonates that are not adsorbed will remain in the water column. youtube.com The strong interaction with surfaces is a key factor in their removal from both natural and technical systems. ijset.in
The persistence of phosphonates means they can accumulate in the aquatic environment over the long term. tzw.de However, their potential for bioaccumulation in organisms like fish is considered low. santos.comyoutube.com
Degradation Mechanisms of Phosphonates in the Environment
Despite their stability, phosphonates are subject to several degradation mechanisms in the environment, both abiotic and biotic. nih.govairedale-group.com These processes are often slow, ensuring that the phosphorus they contain does not lead to rapid algal growth and eutrophication. phosphonates.org
Oxidative Degradation
Oxidative processes play a significant role in the breakdown of phosphonates. airedale-group.com This can be catalyzed by natural minerals and micronutrients like copper and iron, which are common in the environment. phosphonates.org Ozonation has been shown to rapidly degrade aminopolyphosphonates like NTMP, EDTMP, and DTPMP, while amine-free phosphonates like HEDP degrade much more slowly. ijset.in
Advanced oxidation processes (AOPs) based on sulfate (B86663) radicals have also been explored for phosphonate (B1237965) degradation. bohrium.com In the presence of Co(II) and peroxymonosulfate (B1194676) (PMS), phosphonates can be effectively degraded, with the Co(II)-PMS complex being the primary reactive species, and hydroxyl radicals, sulfate radicals, singlet oxygen, and Co(III) acting as secondary reactive species. bohrium.comnih.gov
Photodegradation, or breakdown by light, is a principal degradation pathway for phosphonates in water and topsoil. phosphonates.orgairedale-group.com The photodegradation of Fe(III)-phosphonate complexes is particularly rapid. ijset.in
Cleavage of the P-C Bond
The cleavage of the highly stable phosphorus-carbon (P-C) bond is the key step in the ultimate degradation of phosphonates. msu.runih.gov This bond is significantly more resistant to cleavage than the P-O-C bond found in phosphate (B84403) esters. ijset.in
Microorganisms have evolved specific enzymatic pathways to break the C-P bond, particularly in phosphorus-limited environments, to access the phosphorus for growth. ijset.inairedale-group.com The C-P lyase pathway is a fundamental and widespread mechanism used by bacteria for this purpose. msu.runih.gov This pathway has a broad substrate scope, allowing for the degradation of a variety of phosphonates. mdpi.com
Other enzymatic systems for C-P bond cleavage include hydrolytic and oxidative pathways, which are generally more specific to certain phosphonate substrates. mdpi.com For instance, theoretical studies have investigated the mechanism of P-C bond cleavage in α-aminophosphonates under acidic conditions, suggesting a multi-step process involving protonation and hydrolysis. nih.gov The presence of chlorine substituents on a methylphosphonate (B1257008) can also facilitate P-C bond cleavage. nih.gov
Adsorption to Environmental Substrates (e.g., Soils, Sediments)
The strong affinity of phosphonates for surfaces leads to their significant adsorption onto environmental substrates like soils and sediments. santos.comijset.in This adsorption is a primary mechanism for their removal from the water column. phosphonates.org Goethite, an iron oxyhydroxide common in soils and sediments, is a particularly effective adsorbent for phosphonates. nih.gov
The extent of adsorption is influenced by several factors, including the pH of the environment and the presence of metal ions. amazonaws.comresearchgate.net For example, the presence of metal ions like calcium and zinc can increase the adsorption of phosphonates onto surfaces. amazonaws.com Competition for adsorption sites with other ions, such as phosphate, can also occur. nih.govresearchgate.net Studies have shown that the presence of phosphate can reduce the adsorption of phosphonates and vice versa. nih.gov The adsorption process is crucial in controlling the mobility and bioavailability of phosphonates in the environment. researchgate.net
Advanced Characterization Techniques for 1,2 Ethylenediphosphonic Acid in Research
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline materials. excillum.com By analyzing the diffraction pattern of X-rays passing through a single crystal of 1,2-ethylenediphosphonic acid, it is possible to determine its crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This level of detail allows for the accurate measurement of bond lengths and angles within the molecule.
Research has shown that related diphosphonic acids can be used to synthesize uranyl diphosphonates, and single-crystal X-ray analyses have been crucial in characterizing these complex structures. lookchem.com For this compound itself, obtaining a suitable single crystal would allow for a complete and unambiguous determination of its solid-state conformation.
| Crystallographic Data for a Hypothetical Crystal of this compound | |
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths (e.g., P-C, P=O, P-O) | Precise distances between bonded atoms. |
| Bond Angles (e.g., O-P-O, C-C-P) | Angles formed by three connected atoms. |
| This table outlines the type of information that would be obtained from a successful single crystal X-ray diffraction study. |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of solid materials. It provides information on the phase, purity, and crystal structure of a compound. For this compound, which typically presents as a white crystalline solid, PXRD is instrumental in confirming its long-range atomic order.
The diffraction pattern obtained from a PXRD experiment is a unique fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks are governed by the arrangement of atoms within the crystal lattice. While specific, publicly available PXRD patterns for this compound are not abundant in the literature, the crystal structures of related diphosphonate salts have been determined. For instance, the crystal structure of piperazinium-1,4-diium ethane-1,2-diphosphonate reveals a complex network of hydrogen bonds linking the anions. From such single-crystal X-ray diffraction data, a theoretical PXRD pattern can be calculated, which serves as a reference for confirming the identity and purity of bulk, powdered samples of the corresponding material. The analysis of PXRD data for this compound would involve comparing the experimental pattern with a reference pattern (either from a database or calculated from single-crystal data) to verify the compound's identity and detect the presence of any crystalline impurities.
Thermal Analysis (e.g., TGA)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are critical for determining the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
A typical TGA analysis for this compound would provide key data points regarding its thermal behavior:
| Thermal Property | Description | Expected Findings for this compound |
| Onset of Decomposition | The temperature at which the material begins to lose mass due to decomposition. | Expected to be above 200 °C, likely involving C-P bond scission. researchgate.net |
| Decomposition Steps | The number of distinct stages in the mass loss curve, indicating different degradation processes. | May show multi-step degradation, including loss of water and decomposition of the organic backbone. |
| Residual Mass | The percentage of mass remaining at the end of the analysis at a high temperature. | The final residue would likely consist of pyrophosphates or other phosphorus oxides. |
Commercial suppliers indicate a melting point for this compound in the range of 217-221 °C, which is often a precursor to decomposition for such compounds.
Electron Microscopy (e.g., SEM, TEM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale. While these techniques are not typically used to image small molecules like this compound in its pure, crystalline form, they are invaluable for studying its application in surface modification and the formation of organic coatings.
Phosphonic acids are widely used to form self-assembled monolayers (SAMs) on various metal and metal oxide surfaces. mdpi.com In this context, SEM and TEM are employed to characterize the resulting modified surfaces.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. After treating a substrate, for example, an aluminum or titanium oxide surface, with a solution of this compound, SEM can be used to observe changes in the surface morphology. Researchers would look for the formation of a uniform coating and assess its quality, identifying any potential defects or aggregation. The technique is crucial for confirming that the phosphonic acid has successfully formed a layer on the substrate.
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of materials. In the context of this compound, TEM could be used to analyze nanoparticles that have been surface-functionalized with the acid. It can help to visualize the thickness of the organic layer on the nanoparticle surface and to ensure that the nanoparticles remain well-dispersed after modification.
The utility of electron microscopy in studying this compound is therefore indirect, focusing on the materials and surfaces that it is used to modify rather than the molecule itself.
Surface Analysis Techniques (e.g., Zeta Potential)
Zeta potential is a key parameter for understanding the surface charge of particles or a planar surface in a liquid medium. It is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This technique is highly relevant for studying the effects of this compound when it is used as a surface modifier, for example, on metal oxide nanoparticles.
When a metal oxide is dispersed in water, its surface typically possesses hydroxyl groups that can undergo protonation or deprotonation depending on the pH, leading to a specific surface charge. The introduction of this compound to such a system results in the phosphonic acid groups strongly adsorbing onto the metal oxide surface. This modification significantly alters the surface chemistry.
The phosphonic acid headgroups (-PO(OH)₂) bind to the metal oxide, leaving the ethylene (B1197577) backbone and the second phosphonic acid group exposed to the solution. This creates a new, organic-rich surface with a different charge characteristic. The key effects on zeta potential are:
Shift in Isoelectric Point (IEP): The IEP is the pH at which the zeta potential is zero. The adsorption of the acidic this compound will typically shift the IEP of a metal oxide to a lower pH value.
Increased Negative Surface Charge: Over a broad pH range, particularly above the pKa values of the phosphonic acid groups, the surface will exhibit a more negative zeta potential compared to the unmodified material. This is due to the deprotonation of the P-OH groups.
The following table illustrates the expected changes in surface properties of a generic metal oxide after modification with this compound:
| Surface Property | Before Modification | After Modification with this compound |
| Surface Chemistry | Dominated by metal hydroxyl groups (M-OH). | Surface covered with M-O-P(O)(OH)-R-P(O)(OH)₂ moieties. |
| Isoelectric Point (IEP) | Typically in the neutral to basic pH range for many metal oxides. | Shifts to a more acidic pH. |
| Zeta Potential (at neutral pH) | Can be positive, negative, or near zero depending on the specific oxide. | Generally becomes significantly negative. |
These changes in zeta potential are crucial for applications where the stability of particle dispersions is important, as a higher magnitude of zeta potential (either positive or negative) leads to stronger electrostatic repulsion and prevents particle aggregation.
Future Research Directions and Perspectives on 1,2 Ethylenediphosphonic Acid
Development of Novel Synthetic Strategies
While established methods for synthesizing 1,2-ethylenediphosphonic acid exist, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a significant research goal. Current strategies often involve multi-step processes or require harsh reaction conditions. ontosight.ai Future research will likely focus on the development of novel catalytic systems and the exploration of alternative starting materials to streamline the synthesis.
One promising avenue involves the direct reaction of phosphorous acid with ethyne (B1235809) (acetylene) in the presence of a radical initiator. google.com This approach offers a more direct route to the target molecule. Further research could optimize the radical initiator system, reaction temperature (currently in the range of 40 to 200°C), and solvent (acetic acid or water are preferred) to improve yields and reduce byproducts. google.com Additionally, exploring continuous flow processes where the product is continuously removed could enhance reaction efficiency. google.com
Exploration of New Coordination Complexes and Architectures
The ability of this compound to act as a versatile ligand for a wide range of metal ions is a cornerstone of its utility. Future research will undoubtedly continue to explore the synthesis and characterization of new coordination complexes with diverse metals, including transition metals, lanthanides, and actinides. A key focus will be on creating novel supramolecular architectures with tailored properties.
Researchers are investigating the use of this compound as a building block for constructing complex frameworks. For example, its reaction with piperazine (B1678402) forms a pillared-layer framework, while its adduct with trimethylenedipiperidine creates a three-dimensional framework with encapsulated cations. nih.govresearchgate.net These studies demonstrate the potential for creating porous materials with specific channel sizes and functionalities. Future work could explore the use of different organic co-ligands to tune the dimensionality and properties of these frameworks, leading to materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net
Furthermore, the synthesis of heterometallic complexes containing both uranyl and other metal ions, such as zinc, opens up possibilities for creating materials with unique electronic and catalytic properties. lookchem.com The exploration of different reaction conditions (e.g., hydrothermal synthesis) and the use of various ancillary ligands will be crucial in isolating new phases with unprecedented structures and functionalities. lookchem.com
Advanced Functional Materials Design
The development of advanced functional materials based on this compound is a rapidly growing area of research. A significant focus is on the creation of metal-organic frameworks (MOFs) and hybrid organic-inorganic materials. mdpi.comscispace.com These materials offer the potential to combine the processability of organic polymers with the stability and functionality of inorganic components.
Future research in this area will likely concentrate on designing materials with specific properties for targeted applications. For instance, phosphonate-based MOFs have shown promise as heterogeneous catalysts with tunable Lewis acidity. scispace.com By systematically varying the metal nodes within an isostructural MOF platform, researchers can fine-tune the catalytic activity and enantioselectivity for various organic transformations. scispace.com The development of chiral MOFs for asymmetric catalysis is a particularly exciting prospect. scispace.com
Another promising direction is the synthesis of porous hybrid materials. For example, template-free non-hydrolytic routes can be used to create hybrid mesoporous materials containing titania nanodomains bridged by bisphosphonates. mdpi.com These materials exhibit high specific surface areas and large pore diameters, making them suitable for a range of applications. mdpi.com Future work will likely involve exploring a wider variety of organic linkers and inorganic precursors to create a new generation of functional hybrid materials with enhanced stability and performance. mdpi.comnih.govmdpi.com
Deeper Understanding of Mechanistic Aspects in Applications
While this compound and its derivatives have found application in various fields, a deeper understanding of the underlying mechanisms is crucial for optimizing their performance and designing next-generation systems. Future research will increasingly focus on elucidating the intricate mechanistic details of their action in areas such as corrosion inhibition and catalysis.
In the context of corrosion inhibition, phosphonic acids are known to form protective films on metal surfaces. oszk.hu However, the precise nature of these films and the mechanism of their formation are still subjects of investigation. Mechanistic studies have shown that in some cases, the inhibition process involves the formation of an Fe2+-inhibitor complex on anodic sites and Zn(OH)2 on cathodic sites when zinc ions are present. oszk.hu Future research will likely employ advanced surface analysis techniques and computational modeling to provide a more detailed picture of the adsorption process and the structure of the protective layer. nih.gov Understanding how factors like inhibitor concentration and the presence of other species in the environment influence the inhibition mechanism will be key to developing more effective and robust corrosion inhibitors. researchgate.net For instance, studies on 1-hydroxy-1,1-ethanediphosphonic acid (HEDP) suggest that it can inhibit the activity of iron bacteria by repairing and densifying the biofilm on carbon steel surfaces. mdpi.com
In catalysis, understanding the reaction mechanisms of metal complexes containing phosphine (B1218219) ligands is essential for designing more efficient and selective catalysts. rsc.org Studies on iron phosphine complexes, for example, have investigated the mechanisms of protonation and substitution reactions, revealing the importance of phosphine chelate ring-opening in these processes. rsc.org Future mechanistic studies will likely focus on a wider range of catalytic reactions, employing techniques such as in-situ spectroscopy and kinetic analysis to probe reaction intermediates and transition states.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is becoming increasingly vital in chemical research. In the context of this compound, integrating these two approaches will be instrumental in accelerating the discovery and development of new materials and applications.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its complexes. For instance, quantum chemical calculations have been used to correlate the molecular structure of phosphonic acids with their corrosion inhibition efficiency. nih.gov These studies can help in understanding the adsorption mechanism on metal surfaces and in predicting the effectiveness of new inhibitor designs. nih.gov Ab initio molecular dynamics simulations have been employed to study the adsorption of similar phosphonic acids on iron surfaces, revealing details about the coordination and interaction energies. rsc.org
Future research will see a more seamless integration of these computational tools with experimental work. For example, computational screening of potential ligands and metal centers for MOF synthesis could guide experimental efforts towards the most promising candidates. Similarly, mechanistic hypotheses generated from computational studies of catalytic cycles can be tested and validated through carefully designed experiments. This iterative loop between theory and experiment will undoubtedly lead to a more rational and efficient design of functional materials and systems based on this compound. The prediction of properties such as collision cross-section through computational methods can also aid in the experimental characterization of these compounds. uni.lu
Q & A
Q. What are the standard synthesis protocols for 1,2-ethylenediphosphonic acid and its coordination polymers?
The synthesis of copper-based coordination polymers (e.g., Cu-EtP) involves dissolving this compound in aqueous solution with urea as a pH modulator. After heating at 80°C for 17 hours, a Cu(NO₃)₂ solution is added, yielding a turquoise precipitate. Post-synthesis purification includes repeated washing with distilled water to remove unreacted precursors . Thermogravimetric analysis (TGA) under air or inert atmospheres is critical to assess thermal stability and decomposition pathways, with heating rates standardized at 10 K/min .
Q. How is gas adsorption analysis performed for materials incorporating this compound?
CO₂ and N₂ physisorption isotherms are measured using volumetric analyzers (e.g., Micromeritics 3Flex). BET surface area calculations derive from CO₂ isotherms at 273 K, with equilibration times (60–120 s) influencing micropore volume estimation. High-pressure studies (up to 5 bar) require degassing samples at 393 K under vacuum to remove adsorbed moisture, ensuring reproducible adsorption-desorption cycles . Dual-site Langmuir models are applied to fit high-pressure CO₂ isotherms for pore-size distribution analysis .
Q. What characterization techniques are essential for verifying structural integrity in this compound-based compounds?
Key methods include:
- Thermogravimetric Analysis (TGA): To evaluate thermal decomposition thresholds and ligand stability under varying atmospheres (air, Ar, CO₂/Ar) .
- X-ray Diffraction (XRD): For crystallinity assessment (not explicitly detailed in evidence but inferred from structural studies in related phosphonates).
- Infrared Spectroscopy (IR): To identify functional groups (e.g., P=O, P–C) and binding modes in coordination complexes .
Advanced Research Questions
Q. How does this compound participate in polyoxometalate (POM) cluster formation, and what are the implications?
Under hydrothermal conditions with MoO₄²⁻ and H₂O₂, this compound undergoes P–C bond cleavage, releasing orthophosphate (PO₄³⁻) and forming octanuclear molybdenum clusters (e.g., [Mo₈(OH)₂O₂₄(μ₈-PO₄)]). These clusters exhibit proton conductivity (σ = 2.13 × 10⁻⁵ S·cm⁻¹ at 25°C), relevant for energy storage applications. Structural analysis via single-crystal XRD and IRMPD spectroscopy confirms phosphate bridging and decomposition pathways .
Q. What methodological challenges arise in reconciling contradictory adsorption data for this compound-based frameworks?
Discrepancies in BET surface area values (e.g., due to equilibration time variations) require rigorous validation. For instance, CO₂ isotherms at 273 K with 60 s equilibration yield higher micropore volumes than 120 s, highlighting kinetic limitations in pore filling. Researchers must standardize protocols (e.g., equilibration tolerance ≤5%) and cross-validate with high-pressure adsorption models (e.g., dual-site Langmuir) to mitigate artifacts .
Q. How is this compound utilized in studying metallodrug-DNA interactions?
Dinuclear copper(II) complexes (e.g., [(HtomMe){Cu(OAc)}₂]⁺) interact with DNA phosphates via this compound as a model ligand. High-resolution mass spectrometry (HRMS) and IRMPD spectroscopy (600–1800 cm⁻¹ range) reveal binding modes, such as monodentate vs. bidentate coordination. Comparative studies with dAMP/dGMP clarify selectivity for phosphate vs. nucleobase interactions, informing anticancer mechanism design .
Q. What are the decomposition pathways of this compound under oxidative conditions?
In POM synthesis, oxidative degradation splits the P–C bond, generating PO₄³⁻ and ethylene byproducts. Kinetic studies using TGA-MS track volatile emissions (e.g., CO₂, H₂O) during heating, while NMR monitors solution-phase intermediates. Decomposition rates correlate with pH and oxidant concentration, critical for optimizing cluster yields .
Methodological Considerations
Q. How should researchers address stability concerns during long-term storage of this compound derivatives?
Degradation risks (e.g., hydrolysis, oxidation) necessitate inert-atmosphere storage (Ar/N₂) at ≤4°C. Pre-use characterization (e.g., TGA, FTIR) is recommended to confirm structural integrity. For coordination polymers, periodic reactivation at 413 K under vacuum restores adsorption capacity .
Q. What statistical approaches are recommended for analyzing adsorption isotherm data?
- Error Propagation Analysis: Quantify uncertainties in BET surface area due to equilibration time variability.
- Multivariate Regression: Correlate pore geometry (from t-plots) with adsorption enthalpy (ΔHₐds) derived from van’t Hoff plots .
Ethical and Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
